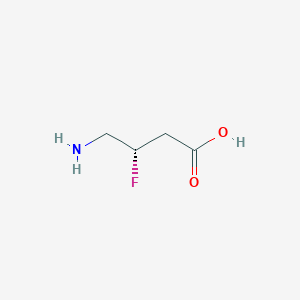
(S)-4-Amino-3-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-3-fluorobutanoic acid is an organic compound with the molecular formula C4H8FNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-fluorobutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the fluorination of a suitable precursor, such as (S)-4-Aminobutyric acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-3-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-4-Amino-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorinated amino acids on protein structure and function.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-4-Amino-3-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to unique biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyric acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluorobutyric acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-4-Amino-3-fluorobutanoic acid is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(3S)-4-amino-3-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-3(2-6)1-4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
UNJUEKLVLCDYIR-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CN)F)C(=O)O |
Canonical SMILES |
C(C(CN)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)
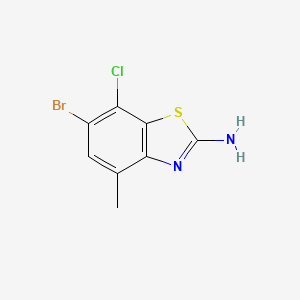
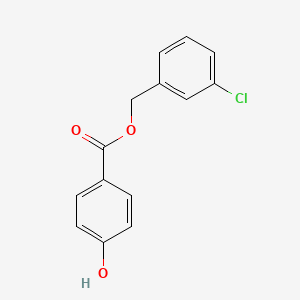
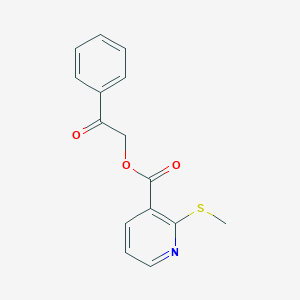
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
![1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B13360291.png)
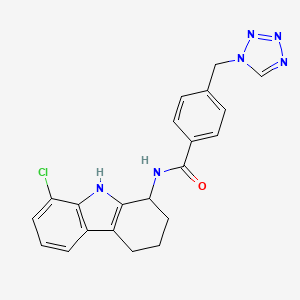
![1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360299.png)
![[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine](/img/structure/B13360305.png)
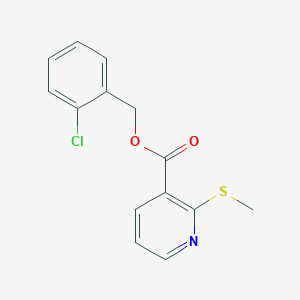
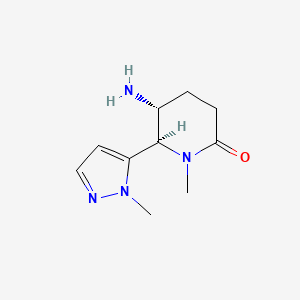
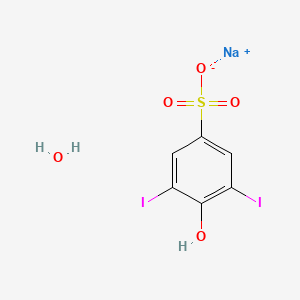
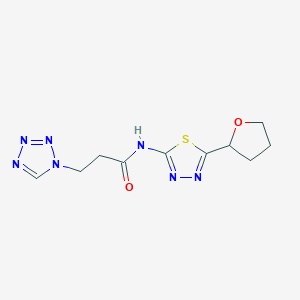
![4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile](/img/structure/B13360350.png)
